2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core and a trifluoromethylphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. One common method includes the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines . Another approach involves a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under catalyst-free and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of similar chromeno-pyrimidine derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromeno-pyrimidine core to its corresponding dihydro derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chromeno-pyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol
- (2,4-Diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone
- 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives
Uniqueness
2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a chromeno-pyrimidine core with a trifluoromethylphenyl group. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2S/c27-26(28,29)19-11-5-6-12-20(19)30-22(33)15-35-25-18-14-17-10-4-7-13-21(17)34-24(18)31-23(32-25)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQQIPQCECSYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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